![molecular formula C10H8ClNO2 B6421598 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 1647113-05-0](/img/structure/B6421598.png)
7-chloro-6-methoxy-1,4-dihydroquinolin-4-one
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Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .
Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures. For example, a compound with a similar structure, 6-chloro-2-methylquinolin-4-ol, has a molecular formula of C10H8ClNO, an average mass of 193.630 Da, and a mono-isotopic mass of 193.029449 Da .
Future Directions
Quinoline derivatives have shown potential in various areas of research, particularly in medicinal chemistry. For example, they have been used in the development of new drugs for the treatment of various diseases, including malaria, bacterial infections, and cancer . Future research may focus on the development of new synthetic methods for quinoline derivatives, as well as the exploration of their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
7-chloro-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWJMCKPFXLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-7-chloroquinoline |
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